Ethyl bromopyridin-4-ylacetate
CAS No.:
Cat. No.: VC0268016
Molecular Formula: C9H10BrNO2
Molecular Weight: 244.088
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10BrNO2 |
|---|---|
| Molecular Weight | 244.088 |
| IUPAC Name | ethyl 2-bromo-2-pyridin-4-ylacetate |
| Standard InChI | InChI=1S/C9H10BrNO2/c1-2-13-9(12)8(10)7-3-5-11-6-4-7/h3-6,8H,2H2,1H3 |
| Standard InChI Key | MGHVHQLCGVMIPR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C1=CC=NC=C1)Br |
Introduction
Chemical Identity and Structural Composition
Ethyl bromopyridin-4-ylacetate is primarily identified as Ethyl 2-(3-bromopyridin-4-yl)acetate in chemical databases and literature. This compound possesses a distinct molecular structure characterized by a brominated pyridine ring with an ethyl acetate functional group.
Basic Chemical Information
The following table summarizes the key identifiers and basic chemical information of Ethyl bromopyridin-4-ylacetate:
| Parameter | Value |
|---|---|
| CAS Number | 51054-99-0 |
| Molecular Formula | C₉H₁₀BrNO₂ |
| Molecular Weight | 244.09 g/mol |
| IUPAC Name | Ethyl (3-bromo-4-pyridinyl)acetate |
| InChI | 1S/C9H10BrNO2/c1-2-13-9(12)5-7-3-4-11-6-8(7)10/h3-4,6H,2,5H2,1H3 |
| InChI Key | HYSNMDQIDZNCAC-UHFFFAOYSA-N |
| Purity (Commercial) | 97% |
The compound features a bromine atom at the 3-position of a pyridine ring with an ethyl acetate group attached at the 4-position . This specific arrangement of atoms contributes to its unique chemical reactivity and potential applications in organic synthesis.
Structural Characteristics
The molecular structure of Ethyl bromopyridin-4-ylacetate contains several key functional elements:
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A pyridine ring as the core structure
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A bromine substituent at the 3-position of the pyridine ring
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An acetate group with ethyl ester attached at the 4-position
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A nitrogen atom in the pyridine ring that contributes to its basicity
This structural configuration creates a reactive intermediate suitable for various synthetic transformations, particularly in heterocyclic chemistry and pharmaceutical development .
| Storage Parameter | Recommended Condition |
|---|---|
| Temperature | 2-8°C |
| Atmosphere | Inert (to prevent oxidation) |
| Container | Airtight, moisture-resistant |
| Light Exposure | Protected from direct light |
The compound should be stored under an inert atmosphere at 2-8°C to maintain stability . These storage conditions help prevent decomposition that might occur through hydrolysis of the ester group or oxidation reactions.
Chemical Reactivity and Synthetic Applications
Ethyl bromopyridin-4-ylacetate serves as a valuable building block in organic synthesis due to its reactive functional groups.
Key Reactive Sites
The compound presents multiple sites for chemical modification:
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The bromine atom provides an excellent leaving group for substitution reactions
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The pyridine nitrogen offers basic properties and coordination possibilities
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The ethyl ester group allows for transesterification or hydrolysis
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The methylene group between the ester and pyridine ring is acidic
These reactive features make Ethyl bromopyridin-4-ylacetate a versatile intermediate in the synthesis of more complex molecules, particularly those containing heterocyclic components.
Synthetic Utility
The primary applications of Ethyl bromopyridin-4-ylacetate lie in organic synthesis, particularly for:
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Building block for pharmaceutical active ingredients
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Precursor in the synthesis of heterocyclic compounds
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Intermediate for agrochemical development
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Substrate for cross-coupling reactions (e.g., Suzuki, Sonogashira)
| Hazard Type | Classification |
|---|---|
| Physical Hazards | Flammable (H226) |
| Health Hazards | Harmful if swallowed (H302) |
| Causes skin irritation (H315) | |
| Causes serious eye irritation (H319) | |
| May cause respiratory irritation (H335) | |
| Pictograms | GHS02, GHS07 |
| Signal Word | Danger |
The compound is classified as flammable and poses several health hazards including irritation to the skin, eyes, and respiratory system .
Analytical Characterization Methods
Various analytical techniques can be employed to confirm the identity and purity of Ethyl bromopyridin-4-ylacetate.
Spectroscopic Identification
Standard analytical methods for characterization include:
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Nuclear Magnetic Resonance (NMR) spectroscopy:
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¹H NMR to identify proton environments including the ethyl group, methylene linker, and pyridine protons
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¹³C NMR to confirm carbon skeleton structure
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DEPT experiments to distinguish between different carbon types
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Infrared (IR) spectroscopy:
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Characteristic bands for C=O stretching of the ester (typically ~1730 cm⁻¹)
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Pyridine ring vibrations
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C-Br stretching frequencies
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Mass Spectrometry:
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Molecular ion peak corresponding to m/z 244/246 (due to bromine isotope pattern)
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Fragmentation pattern showing loss of ethoxy group and other characteristic fragments
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Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed to assess the purity of Ethyl bromopyridin-4-ylacetate, with typical commercial preparations available at approximately 97% purity .
Related Compounds and Structural Analogs
Understanding structural relatives of Ethyl bromopyridin-4-ylacetate provides context for its reactivity and applications.
Structural Isomers
A closely related structural isomer is ethyl 2-(4-bromopyridin-2-yl)acetate (CAS: 1060814-91-6), which differs in the position of the bromine substituent and the acetate group attachment on the pyridine ring . This positional isomerism significantly affects the compound's reactivity and potential applications.
Comparison with Related Compounds
The following table compares key properties of Ethyl bromopyridin-4-ylacetate with its structural analog:
| Property | Ethyl 2-(3-bromopyridin-4-yl)acetate | Ethyl 2-(4-bromopyridin-2-yl)acetate |
|---|---|---|
| CAS Number | 51054-99-0 | 1060814-91-6 |
| Molecular Formula | C₉H₁₀BrNO₂ | C₉H₁₀BrNO₂ |
| Molecular Weight | 244.09 g/mol | 244.08 g/mol |
| Structure | Bromine at 3-position, acetate at 4-position | Bromine at 4-position, acetate at 2-position |
This comparison highlights how subtle structural differences can exist between compounds with identical molecular formulas, potentially leading to distinct chemical behaviors and applications .
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